An In-depth Technical Guide to Trifluoro-L-leucine (TFLA)
An In-depth Technical Guide to Trifluoro-L-leucine (TFLA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5,5-Trifluoro-L-leucine (TFLA) is a synthetic amino acid analog of the essential amino acid L-leucine. The substitution of the three terminal methyl hydrogens of leucine with fluorine atoms imparts unique physicochemical properties to the molecule, making it a valuable tool in biochemical research and a potential candidate for drug development. The high electronegativity and steric bulk of the trifluoromethyl group significantly alter the hydrophobicity and electronic properties of the amino acid side chain, influencing protein structure, stability, and function upon its incorporation. This guide provides a comprehensive overview of TFLA, including its synthesis, mechanism of action, and key experimental protocols for its application in research.
Physicochemical Properties
The introduction of a trifluoromethyl group in place of a methyl group has profound effects on the properties of the leucine side chain.
| Property | L-Leucine | 5,5,5-Trifluoro-L-leucine (TFLA) |
| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₀F₃NO₂ |
| Molecular Weight | 131.17 g/mol | 185.14 g/mol [1] |
| Structure | ||
| Hydrophobicity | More Hydrophobic | Less Hydrophobic |
| Inductive Effect | Electron-donating methyl group | Strongly electron-withdrawing trifluoromethyl group |
Synthesis and Purification
The synthesis of enantiomerically pure TFLA is a multi-step process that often involves the resolution of a racemic mixture.
Experimental Protocol: Synthesis of N-acetyl-DL-5,5,5-trifluoroleucine
This protocol is a general representation and may require optimization based on specific laboratory conditions.
Materials:
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DL-5,5,5-trifluoroleucine
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Acetic anhydride
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Sodium hydroxide
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Hydrochloric acid
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Ethyl acetate
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Anhydrous sodium sulfate
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Rotary evaporator
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Standard glassware for organic synthesis
Procedure:
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Dissolve DL-5,5,5-trifluoroleucine in a 1 M sodium hydroxide solution.
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Cool the solution in an ice bath and slowly add acetic anhydride while maintaining the pH between 8 and 9 with the addition of 2 M sodium hydroxide.
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After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
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Acidify the solution to pH 2 with 6 M hydrochloric acid.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure using a rotary evaporator to yield N-acetyl-DL-5,5,5-trifluoroleucine.
Experimental Protocol: Enzymatic Resolution and Purification of L-TFLA
Materials:
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N-acetyl-DL-5,5,5-trifluoroleucine
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Acylase I from Aspergillus melleus
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Cobalt (II) chloride
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Lithium hydroxide
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Dowex 50 (H⁺ form) resin
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Ammonium hydroxide
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Lyophilizer
Procedure:
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Dissolve N-acetyl-DL-5,5,5-trifluoroleucine in deionized water and adjust the pH to 7.0 with lithium hydroxide.
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Add cobalt (II) chloride to a final concentration of 0.5 mM.
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Add Acylase I to the solution.
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Incubate the mixture at 37°C and monitor the progress of the reaction by measuring the release of the L-amino acid.
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When the reaction is complete (approximately 50% hydrolysis), acidify the solution to pH 5 with acetic acid to stop the enzymatic reaction.
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Apply the solution to a Dowex 50 (H⁺ form) column.
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Wash the column with deionized water to remove the unreacted N-acetyl-D-5,5,5-trifluoroleucine.
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Elute the L-5,5,5-trifluoroleucine with 2 M ammonium hydroxide.
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Collect the fractions containing the L-amino acid and remove the solvent by lyophilization to obtain pure 5,5,5-Trifluoro-L-leucine.
Mechanism of Action: Inhibition of Protein Synthesis
TFLA acts as a competitive inhibitor of L-leucine during protein synthesis. Its primary mechanism of action involves its misincorporation into nascent polypeptide chains, leading to the production of non-functional or destabilized proteins.
Ribosomal A Site Binding
As an analog of L-leucine, TFLA is recognized by leucyl-tRNA synthetase and charged to its cognate tRNA. The resulting TFLA-tRNALeu then competes with Leu-tRNALeu for binding to the A site of the ribosome during the elongation phase of translation.[2]
Experimental Protocol: In Vitro Translation Inhibition Assay
This protocol can be used to determine the inhibitory effect of TFLA on protein synthesis.
Materials:
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Rabbit reticulocyte lysate in vitro translation system
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Luciferase mRNA
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Complete amino acid mixture
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Amino acid mixture lacking leucine
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[³⁵S]-Methionine
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Trifluoro-L-leucine (TFLA) solutions of varying concentrations
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Trichloroacetic acid (TCA)
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Scintillation counter
Procedure:
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Set up a series of in vitro translation reactions, each containing rabbit reticulocyte lysate, the amino acid mixture lacking leucine, and [³⁵S]-Methionine.
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To each reaction, add a different concentration of TFLA. Include a positive control with the complete amino acid mixture and a negative control with the leucine-deficient mixture and no TFLA.
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Initiate the reactions by adding luciferase mRNA.
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Incubate the reactions at 30°C for 90 minutes.
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Stop the reactions by adding cold 10% TCA to precipitate the newly synthesized proteins.
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Wash the protein pellets with acetone and air dry.
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Resuspend the pellets and measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of inhibition for each TFLA concentration relative to the positive control.
| TFLA Concentration (mM) | % Inhibition of Protein Synthesis |
| User Defined | User Measured |
| User Defined | User Measured |
| User Defined | User Measured |
| User Defined | User Measured |
Impact on mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to amino acid availability, particularly leucine. Leucine activates the mTORC1 complex, leading to the phosphorylation of its downstream targets, S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis. As a leucine analog, TFLA is expected to influence this pathway.
Experimental Protocol: Western Blot Analysis of mTORC1 Signaling
This protocol allows for the assessment of TFLA's effect on the phosphorylation state of key mTORC1 downstream targets.
Materials:
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Cell line of interest (e.g., HEK293T)
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Complete cell culture medium
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Leucine-free cell culture medium
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Trifluoro-L-leucine (TFLA)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membranes
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-GAPDH
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
Procedure:
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Culture cells to 70-80% confluency.
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Starve cells of leucine by incubating in leucine-free medium for 2 hours.
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Treat cells with varying concentrations of TFLA or with L-leucine as a positive control for a specified time (e.g., 30 minutes).
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Lyse the cells and quantify protein concentration using a BCA assay.
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Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and then incubate with primary antibodies overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
| Treatment | p-S6K1 / Total S6K1 (Fold Change) | p-4E-BP1 / Total 4E-BP1 (Fold Change) |
| Leucine-starved | 1.0 | 1.0 |
| L-Leucine | User Measured | User Measured |
| TFLA (Conc. 1) | User Measured | User Measured |
| TFLA (Conc. 2) | User Measured | User Measured |
Applications in Research and Drug Development
Protein Structure and Dynamics using ¹⁹F-NMR
The fluorine atom in TFLA serves as a sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F chemical shift is highly sensitive to the local environment, providing valuable information about protein structure, conformational changes, and ligand binding.
Quantitative Proteomics using Mass Spectrometry
The incorporation of TFLA into proteins introduces a unique mass signature that can be exploited in mass spectrometry-based proteomics. This allows for the quantification of protein synthesis and turnover rates.
Toxicity Profile
The toxicity of TFLA is an important consideration for its use in biological systems. Acute toxicity is often assessed by determining the median lethal dose (LD₅₀).
| Parameter | Value | Species | Route of Administration |
| LD₅₀ | Data not available | Rat | Oral |
| LD₅₀ | Data not available | Mouse | Oral |
Experimental Protocol: Acute Oral Toxicity (LD₅₀) Determination (Up-and-Down Procedure)
This is a general guideline and should be performed in accordance with institutional and regulatory guidelines.
Materials:
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Trifluoro-L-leucine (TFLA)
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Vehicle (e.g., water or saline)
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Sprague-Dawley rats or CD-1 mice (one sex, typically female)
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Oral gavage needles
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Animal balance
Procedure:
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Fast the animals overnight before dosing.
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Prepare a solution or suspension of TFLA in the chosen vehicle.
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Administer a single oral dose of TFLA to one animal. The initial dose is typically chosen based on any available preliminary toxicity data.
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Observe the animal for signs of toxicity and mortality for up to 14 days.
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If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose. The dose progression follows a set interval (e.g., a factor of 1.5-2.0).
-
Continue this sequential dosing until a sufficient number of reversals in outcome (survival to death or death to survival) have been observed.
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The LD₅₀ is then calculated using statistical methods appropriate for the up-and-down procedure.
Conclusion
Trifluoro-L-leucine is a powerful tool for researchers in biochemistry and drug development. Its ability to act as a leucine analog allows for the probing of protein synthesis, structure, and function in ways that are not possible with natural amino acids. The experimental protocols provided in this guide offer a starting point for the application of TFLA in various research contexts. Further investigation into its specific quantitative effects on biological systems will undoubtedly expand its utility and potential for therapeutic applications.
